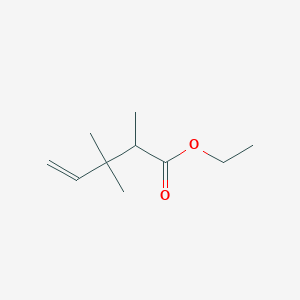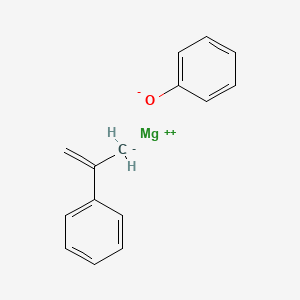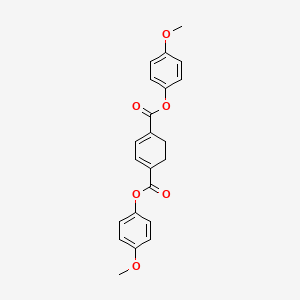![molecular formula C18H17Cl2N3O3 B14617593 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid CAS No. 59666-46-5](/img/structure/B14617593.png)
1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and nitric acid. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, known for its versatility in various chemical and biological applications . Nitric acid is a strong acid and oxidizing agent commonly used in industrial and laboratory settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole typically involves the reaction of 2,3-bis(2-chlorophenyl)propylamine with imidazole under specific conditions. The reaction may require a catalyst, such as a nickel or palladium complex, to facilitate the formation of the imidazole ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced imidazole compounds .
Applications De Recherche Scientifique
1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid involves its interaction with molecular targets and pathways in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The nitric acid component may contribute to the compound’s reactivity and ability to participate in redox reactions .
Comparaison Avec Des Composés Similaires
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug with an imidazole moiety.
Uniqueness: 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid is unique due to the combination of the imidazole ring and nitric acid, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds that contain only the imidazole ring .
Propriétés
Numéro CAS |
59666-46-5 |
|---|---|
Formule moléculaire |
C18H17Cl2N3O3 |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
1-[2,3-bis(2-chlorophenyl)propyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H16Cl2N2.HNO3/c19-17-7-3-1-5-14(17)11-15(12-22-10-9-21-13-22)16-6-2-4-8-18(16)20;2-1(3)4/h1-10,13,15H,11-12H2;(H,2,3,4) |
Clé InChI |
SBDCLMYGAJNZCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(CN2C=CN=C2)C3=CC=CC=C3Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)



![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)


![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)


